molecular formula C16H22ClNO5S B4003677 4-{4-[(4-chlorophenyl)thio]butyl}morpholine oxalate

4-{4-[(4-chlorophenyl)thio]butyl}morpholine oxalate

Cat. No.: B4003677
M. Wt: 375.9 g/mol
InChI Key: XHRNKNOTBMWQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-chlorophenyl)thio]butyl}morpholine oxalate is a useful research compound. Its molecular formula is C16H22ClNO5S and its molecular weight is 375.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0907217 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research often focuses on the synthesis and spectroscopic characterization of complexes containing morpholine derivatives. For instance, Co(III) complexes with morpholine have been synthesized and characterized to understand their structural properties and hydrogen bonding behaviors, which are crucial for developing new materials with specific chemical and physical properties (Amirnasr et al., 2001).

Crystal Structure Analysis

Crystal structure analysis of compounds containing morpholine, such as the morpholine fungicide dimethomorph, provides insights into molecular geometries, bonding, and interactions. These studies are fundamental in the development of new chemical entities with potential applications in various industries, including pharmaceuticals and agriculture (Kang et al., 2015).

Biological Activity

Morpholine derivatives are also explored for their biological activities. For example, compounds synthesized from morpholine have been tested for antibacterial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies, highlighting their potential as therapeutic agents (Mamatha S.V et al., 2019).

Optoelectronic and Nonlinear Properties

Investigations into the optoelectronic and nonlinear properties of morpholine derivatives reveal their potential in material science, particularly in the development of new materials for electronic and photonic applications. These studies contribute to the understanding of charge transport mechanisms and the design of materials with desired electronic properties (Irfan et al., 2020).

Antinociceptive Effects

Some research explores the antinociceptive effects of 4-substituted derivatives of morpholine, indicating their potential use in developing pain management therapies. This research demonstrates the pharmacological benefits of combining morpholine with other chemical structures to achieve desired biological effects (Listos Joanna et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfanylbutyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNOS.C2H2O4/c15-13-3-5-14(6-4-13)18-12-2-1-7-16-8-10-17-11-9-16;3-1(4)2(5)6/h3-6H,1-2,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRNKNOTBMWQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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